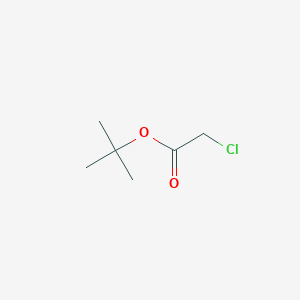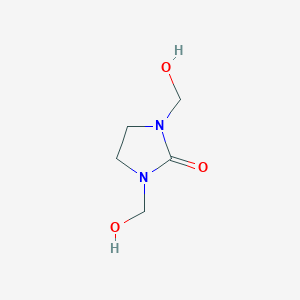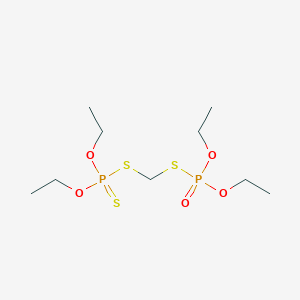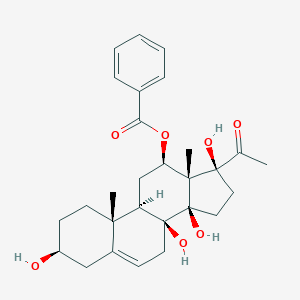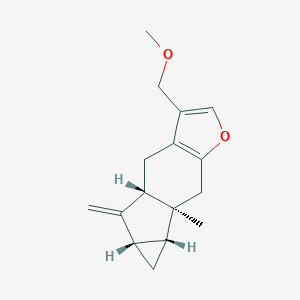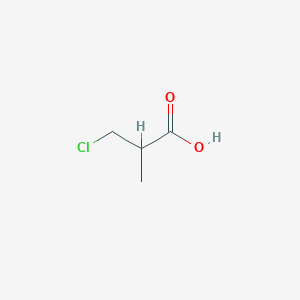
3-Chloro-2-methylpropanoic acid
Übersicht
Beschreibung
3-Chloro-2-methylpropanoic acid is a chemical compound with the molecular formula C4H7ClO2 . It has an average mass of 122.550 Da and a monoisotopic mass of 122.013458 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylpropanoic acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a detailed 3D structure, please refer to a reliable chemical database or software.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-methylpropanoic acid, such as boiling point, melting point, and solubility, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Glycosidation of Sterically Hindered Alcohols : 2-Chloro-2-methylpropanoic ester acts as a steering group in the Schmidt glycosidation reaction, facilitating the glycosidation of a range of sterically hindered alcohols under mild, acidic conditions. This process produces glycosides with high yield and beta-selectivity, and the ester is easily cleaved under mild, basic conditions (Szpilman & Carreira, 2009).
Oxidation Studies : The oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid follows a specific rate law. This reaction leads to the formation of 2-methylpropanoic acid and carbon dioxide through C-C cleavage (Signorella, García, & Sala, 1992).
Synthesis of Captopril : An optically active 3-chloro-2-D-methylpropanoyl chloride was synthesized from 3-hydroxy-2-D-methylpropanoic acid and used in the synthesis of Captopril, a medication used to treat high blood pressure and certain heart conditions (Shimazaki et al., 1982).
Ammonia and Amines Reaction with Acid Derivatives : The reaction of derivatives of 2(3)-chloro-3(2)-alkylthio-2-methylpropanoic acids with ammonia and amines in nitromethane results in the formation of a mixture of aminosubstituted compounds and HCl elimination products (Greiĉiute, Kulys, & Rasteikiene, 1977).
Degradation Studies on Ciprofibrate : Degradation studies on ciprofibrate, a hypolipidemic agent, under neutral and basic conditions revealed products derived from the degradation of its 2-methylpropanoic acid component (Dulayymi et al., 1993).
Ortho-Chlorination in Acid Chlorides : In a study on 2-(2-Arylazophenoxy)-2-methylpropanoic acids, intramolecular electrophilic transfer of chlorine to form benzoxazinones was observed, demonstrating selective ortho-chlorination in these compounds (Byers, Forrester, John, & Thomson, 1981).
Production of 3-Hydroxypropanoic Acid From Glycerol : The microbial biosynthesis of 3-hydroxypropanoic acid (3-HP) from glycerol, a precursor for chemicals like acrylic acid, was studied, highlighting advances in metabolic engineering for efficient bio-production (Jers, Kalantari, Garg, & Mijakovic, 2019).
Eigenschaften
IUPAC Name |
3-chloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSSTZZQBPIWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937234 | |
| Record name | 3-Chloro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylpropanoic acid | |
CAS RN |
16674-04-7 | |
| Record name | 3-Chloro-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





